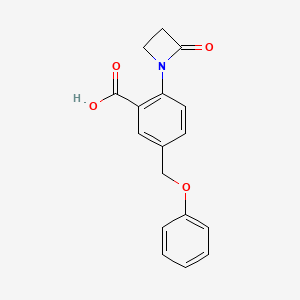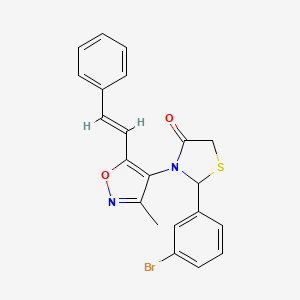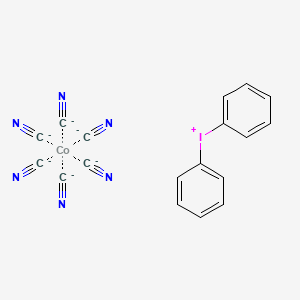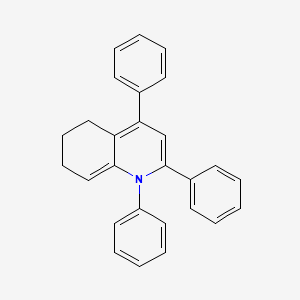![molecular formula C18H21ClO B14428108 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol CAS No. 85911-55-3](/img/structure/B14428108.png)
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with a tert-butyl group, a methyl group, and a chlorine atom, making it a versatile molecule in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol typically involves a multi-step process. One common method includes the Friedel-Crafts alkylation of 4-tert-butylphenol with benzyl chloride, followed by chlorination and methylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols with various functional groups.
Applications De Recherche Scientifique
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol involves its interaction with cellular components. The phenolic group can donate hydrogen atoms, leading to the scavenging of free radicals and reduction of oxidative stress. The chlorine and tert-butyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the chlorine and methyl substitutions.
2,4-Di-tert-butylphenol: Contains two tert-butyl groups and is used as an antioxidant.
4-tert-Butylcatechol: Features a catechol structure with a tert-butyl group.
Uniqueness
4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the tert-butyl and methyl groups provide steric hindrance, influencing its overall stability and reactivity.
Propriétés
Numéro CAS |
85911-55-3 |
|---|---|
Formule moléculaire |
C18H21ClO |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
4-[(4-tert-butylphenyl)methyl]-2-chloro-6-methylphenol |
InChI |
InChI=1S/C18H21ClO/c1-12-9-14(11-16(19)17(12)20)10-13-5-7-15(8-6-13)18(2,3)4/h5-9,11,20H,10H2,1-4H3 |
Clé InChI |
XNZDVMUFXSBCOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)Cl)CC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)








![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
